N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a benzothiophene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and a suitable diene or alkyne under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through nucleophilic substitution reactions. Pyrrolidine can react with an appropriate electrophile, such as a halogenated benzene derivative, to form the pyrrolidinyl-substituted benzene.
Coupling Reactions: The final step involves coupling the pyrrolidinyl-substituted benzene with the benzothiophene core. This can be achieved using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition or receptor modulation. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-benzamide
- N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-thiophene-3-carboxamide
- N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
Uniqueness
Compared to similar compounds, N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its benzothiophene core, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2S/c23-19(17-13-25-18-6-2-1-5-16(17)18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h7-10,13H,1-6,11-12H2,(H,21,23) |
InChI Key |
JENQCYLQIBGHKS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4 |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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